8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
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Overview
Description
8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione is a complex organic compound with the molecular formula C22H23N5O2 . This compound is part of the purine family, which is known for its significant role in biochemistry, particularly in the structure of DNA and RNA. The compound’s unique structure includes a purine core substituted with various functional groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Purine Core: This step involves the cyclization of appropriate precursors to form the purine ring.
Substitution Reactions: Introduction of the dibenzylamino and methyl groups through nucleophilic substitution reactions.
Final Functionalization: Attachment of the 3-methylphenylmethyl group under specific conditions to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents to ensure the scalability and economic viability of the process .
Chemical Reactions Analysis
Types of Reactions
8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 8-[(Dibenzylamino)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 8-[(Dibenzylamino)methyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 8-[(Dibenzylamino)methyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
What sets 8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
Molecular Formula |
C30H31N5O2 |
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Molecular Weight |
493.6 g/mol |
IUPAC Name |
8-[(dibenzylamino)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C30H31N5O2/c1-22-11-10-16-25(17-22)20-35-26(31-28-27(35)29(36)33(3)30(37)32(28)2)21-34(18-23-12-6-4-7-13-23)19-24-14-8-5-9-15-24/h4-17H,18-21H2,1-3H3 |
InChI Key |
DDNBUCDHHQBDHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN(CC4=CC=CC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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